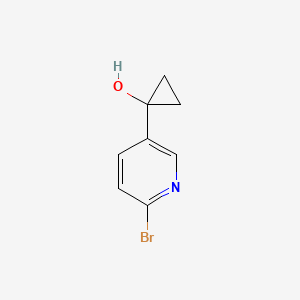

1-(6-Bromo-3-pyridyl)cyclopropanol

描述

Structure

3D Structure

属性

IUPAC Name |

1-(6-bromopyridin-3-yl)cyclopropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-7-2-1-6(5-10-7)8(11)3-4-8/h1-2,5,11H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSKOMIFJYRAHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CN=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 6 Bromo 3 Pyridyl Cyclopropanol

Overview of Established Synthetic Routes

The primary and most established synthetic route to 1-(6-bromo-3-pyridyl)cyclopropanol is centered around the Kulinkovich reaction. This powerful organotitanium-mediated transformation allows for the direct conversion of a carboxylic acid ester into a 1-substituted cyclopropanol (B106826). In this context, the synthesis begins with a readily available precursor, typically an ester of 6-bromonicotinic acid, which already contains the required bromopyridyl moiety.

Preparation of the Precursor: Synthesis or procurement of a suitable ester of 6-bromonicotinic acid, such as ethyl 6-bromonicotinate.

Cyclopropanol Ring Formation: Application of the Kulinkovich cyclopropanation protocol to the ester, using a Grignard reagent and a titanium(IV) alkoxide catalyst to construct the cyclopropanol ring.

This approach is favored due to its convergency and the commercial availability of the necessary starting materials. The reaction is robust and generally provides good yields for a variety of ester substrates, including those containing heteroaromatic rings.

| Stage | Reaction | Key Reagents | Intermediate/Product |

| 1 | Esterification | 6-Bromonicotinic acid, Ethanol, Acid catalyst | Ethyl 6-bromonicotinate |

| 2 | Kulinkovich Reaction | Ethyl 6-bromonicotinate, Ethylmagnesium bromide, Ti(Oi-Pr)₄ | This compound |

Cyclopropanation Strategies for Ring Formation

The construction of the three-membered cyclopropane (B1198618) ring, particularly with a hydroxyl group directly attached (a cyclopropanol), requires specialized synthetic methods due to the inherent ring strain of the system.

The Kulinkovich reaction stands as the most effective and direct method for constructing the this compound structure from an ester. researchgate.netorganic-chemistry.org This reaction utilizes a titanacyclopropane intermediate, generated in situ, which acts as a 1,2-dicarbanion equivalent. wikipedia.orgacsgcipr.org

The mechanism proceeds as follows:

Formation of the Titanacyclopropane: A titanium(IV) alkoxide, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), reacts with at least two equivalents of a Grignard reagent that possesses β-hydrogens (e.g., ethylmagnesium bromide, EtMgBr). This leads to a dialkyltitanium species that undergoes β-hydride elimination to form the reactive titanacyclopropane intermediate. researchgate.netacsgcipr.org

Reaction with the Ester: The titanacyclopropane adds across the carbonyl group of the ester (ethyl 6-bromonicotinate).

Ring Closure: The resulting oxatitanacyclopentane intermediate rearranges and undergoes intramolecular ring closure to form the titanium alkoxide of the cyclopropanol product. wikipedia.org

Hydrolysis: Aqueous workup hydrolyzes the titanium alkoxide to yield the final this compound.

This one-pot procedure is highly efficient for creating the desired tertiary cyclopropanol structure directly attached to the pyridine (B92270) ring.

Strategies for Introducing the Bromopyridyl Moiety

The introduction of the 6-bromo-3-pyridyl group is most strategically accomplished by using a starting material that already incorporates this structural unit. The most common precursor for the Kulinkovich reaction is an ester, meaning the synthesis typically starts from 6-bromonicotinic acid or its derivatives.

Synthesis of the Key Precursor: Ethyl 6-bromonicotinate

Ethyl 6-bromonicotinate is a crucial starting material and can be prepared via standard esterification of 6-bromonicotinic acid. 6-Bromonicotinic acid itself is commercially available or can be synthesized from nicotinic acid.

| Parameter | Description |

| Starting Material | 6-Bromonicotinic acid |

| Reagent | Ethanol (EtOH) |

| Catalyst | Strong acid (e.g., H₂SO₄) |

| Reaction Type | Fischer Esterification |

| Product | Ethyl 6-bromonicotinate |

An alternative, though less direct, strategy would involve forming the cyclopropanol ring on a different pyridine precursor, followed by a late-stage regioselective bromination. However, this approach can be complicated by selectivity issues, as direct bromination of a pyridylcyclopropanol could lead to a mixture of isomers or reaction at undesired positions. nih.gov Therefore, utilizing a pre-brominated starting material like ethyl 6-bromonicotinate is the superior and more controlled method.

Advanced Synthetic Strategies and Optimization

Further refinement of the synthesis of this compound focuses on improving selectivity, efficiency, and environmental sustainability.

Chemoselectivity: The Kulinkovich reaction exhibits excellent chemoselectivity. The titanacyclopropane reagent reacts preferentially with the ester functional group. The bromo-substituent on the pyridine ring is stable under the reaction conditions and does not typically interfere with the cyclopropanation process. wikipedia.org This is crucial, as Grignard reagents can sometimes participate in halogen-metal exchange, but this side reaction is not prominent under the optimized conditions for this transformation.

Regioselectivity: The regioselectivity is predetermined by the structure of the starting material, ethyl 6-bromonicotinate. The cyclopropanol ring is formed precisely at the C3 position of the pyridine ring, directly replacing the ester functionality. This ensures that only the desired constitutional isomer is produced.

Optimization of reaction conditions, such as temperature, solvent, and the nature of the titanium catalyst, can further enhance selectivity and yield. For instance, using chlorotitanium triisopropoxide (ClTi(Oi-Pr)₃) instead of Ti(Oi-Pr)₄ can sometimes lead to improved results. nih.gov

While classic Kulinkovich reactions often employ ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), considerations from green chemistry encourage the exploration of more environmentally benign alternatives. mdpi.com

Solvent Selection: Toluene is a viable alternative solvent for the Kulinkovich reaction and is considered greener than THF or diethyl ether due to its lower environmental impact and easier recycling. wikipedia.org

Atom Economy: The standard Kulinkovich reaction has moderate atom economy, as it requires stoichiometric amounts of the titanium reagent and multiple equivalents of the Grignard reagent. Methodologies that allow for the use of catalytic amounts of titanium are a key area of development. organic-chemistry.org

Energy Efficiency: Optimizing reaction parameters to proceed at milder temperatures or for shorter durations can reduce energy consumption. While the reaction is typically initiated at low temperatures (0 °C) and allowed to warm to room temperature, kinetic studies can help minimize reaction times. orgsyn.org

Waste Reduction: The reaction workup involves quenching with water and generates titanium dioxide (TiO₂) as a byproduct. While TiO₂ is relatively non-toxic, process optimization aims to simplify purification and minimize solvent waste during extraction and chromatography. rsc.org

Recent advances in biocatalysis have shown promise for the asymmetric synthesis of pyridyl cyclopropanes, which represents a highly green approach, although these methods have not yet been specifically applied to the synthesis of cyclopropanols like the target compound. nih.gov

Chemical Reactivity and Transformation Pathways of 1 6 Bromo 3 Pyridyl Cyclopropanol

Reactivity at the Bromine Atom

The bromine atom at the C-6 position of the pyridine (B92270) ring is a primary site for functionalization, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the positions activated by the ring nitrogen (C-2, C-4, and C-6). imperial.ac.uk Consequently, the bromine atom at the C-6 position of 1-(6-bromo-3-pyridyl)cyclopropanol can be displaced by a variety of nucleophiles. This type of reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, followed by the departure of the bromide ion to restore the aromaticity of the ring. Such transformations are foundational in medicinal chemistry for introducing diverse functionalities. For example, in the synthesis of the drug Rosiglitazone, a similar SNAr reaction occurs between 2-chloropyridine (B119429) and an alcohol nucleophile. beilstein-journals.org In the case of this compound, reactions with amines, alcohols, or thiols could be employed to generate new derivatives, often requiring heat or base catalysis to proceed efficiently.

Table 1: Examples of Nucleophiles in SNAr Reactions on Halopyridines

| Nucleophile Class | Specific Example | Potential Product Type |

| Amines | Alkylamines, Arylamines | 6-Amino-3-pyridyl derivatives |

| Alcohols | Alkoxides, Phenoxides | 6-Alkoxy/Aryloxy-3-pyridyl derivatives |

| Thiols | Thiolates | 6-Thioether-3-pyridyl derivatives |

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-pyridine motif is an excellent substrate for these transformations. wikipedia.org

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is highly versatile and tolerant of many functional groups. For this compound, a Suzuki coupling could be used to introduce a wide range of aryl, heteroaryl, or alkyl groups at the C-6 position. mdpi.comnih.gov The choice of ligand, such as sterically hindered phosphines like tricyclohexylphosphine (B42057) or Buchwald ligands (e.g., XPhos, SPhos), is often crucial for achieving high yields, especially with challenging substrates like heteroaryl chlorides or bromides. rsc.org

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. gold-chemistry.orgorganic-chemistry.org This method provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis. walisongo.ac.id Reacting this compound under Sonogashira conditions would yield 1-(6-alkynyl-3-pyridyl)cyclopropanol derivatives. The reaction conditions are generally mild, often proceeding at room temperature. walisongo.ac.idorganic-chemistry.org

Negishi Coupling: The Negishi coupling joins the aryl bromide with an organozinc reagent. wikipedia.org It is known for its broad scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms, and its high functional group tolerance. wikipedia.orgresearchgate.net An organozinc reagent could be prepared from an appropriate alkyl, aryl, or vinyl halide and coupled with this compound using a palladium or nickel catalyst to form a new carbon-carbon bond. wikipedia.orgnih.gov This method is particularly useful for introducing unsubstituted cyclopropyl (B3062369) moieties or other alkyl groups. researchgate.net

Table 2: Typical Conditions for Cross-Coupling Reactions on Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst/Precatalyst | Ligand (Example) | Base (Example) | Solvent (Example) |

| Suzuki | R-B(OH)₂ | Pd(OAc)₂, Pd₂(dba)₃ | PCy₃, XPhos, SPhos | K₂CO₃, K₃PO₄ | Dioxane/Water, Toluene |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, Piperidine | THF, DMF |

| Negishi | R-ZnX | Pd(PPh₃)₄, Ni(acac)₂ | PPh₃, SPhos | None required | THF, DMF |

Reactivity of the Cyclopropanol (B106826) Ring

The cyclopropanol ring is a strained, highly reactive functional group. Its reactivity stems from the significant ring strain (approximately 27.5 kcal/mol), which provides a thermodynamic driving force for ring-opening reactions.

The cyclopropanol moiety can undergo ring cleavage under acidic, basic, or metal-catalyzed conditions. thieme-connect.de These reactions typically involve the cleavage of one of the internal C-C bonds of the ring.

Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water), generating an intermediate that can be described as a cyclopropyl cation or, more accurately, a species that leads to a homoenolate equivalent. acs.org This intermediate is then attacked by a nucleophile. Alternatively, Lewis acids can be used to promote the ring opening by coordinating to the hydroxyl oxygen. nih.gov

Palladium-catalyzed cross-coupling reactions involving the ring-opening of cyclopropanols have also been developed. In these processes, the cyclopropanol acts as a homoenolate synthon, reacting with aryl halides to form β-arylated ketones after the ring-opening event. thieme-connect.dersc.org This transformation provides a unique method for forming carbon-carbon bonds three carbons away from a carbonyl group. For this compound, such a reaction would lead to the formation of a β-(6-bromo-3-pyridyl)propiophenone derivative.

Cyclopropylcarbinyl systems, which are structurally related to 1-substituted cyclopropanols, are known to undergo a variety of rearrangement reactions. These transformations are often driven by the release of ring strain. beilstein-journals.orgrsc.org For instance, under certain conditions, cyclopropanol derivatives can undergo rearrangements similar to the Overman rearrangement, which involves a dalalinstitute.comdalalinstitute.com-sigmatropic shift of an imidate derived from an alcohol. beilstein-journals.org While specific examples for this compound are not extensively documented, the inherent reactivity of the cyclopropanol unit suggests its potential to participate in such skeletal reorganizations to form larger, less strained ring systems or functionalized acyclic products.

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen is not involved in the aromatic sextet and is therefore available for reaction with electrophiles. imperial.ac.uk This makes the nitrogen atom a site of basicity and nucleophilicity.

Common reactions involving the pyridine nitrogen include:

N-Alkylation: Reaction with alkyl halides to form pyridinium (B92312) salts.

N-Oxidation: Reaction with peroxy acids (e.g., m-CPBA) to form the corresponding pyridine N-oxide. Pyridine N-oxides are versatile intermediates; for example, they can facilitate direct arylation at the C-2 position, a reaction that is otherwise challenging with free pyridines. imperial.ac.ukacs.org

N-Amination: Reaction with aminating agents like O-(2,4-dinitrophenyl)hydroxylamine can introduce an amino group onto the nitrogen atom. researchgate.net

Lewis Acid Coordination: The nitrogen lone pair can coordinate to Lewis acids, which can alter the reactivity of the entire molecule by modifying the electron density of the pyridine ring.

For this compound, these reactions would proceed in a predictable manner, offering further avenues for derivatization and functionalization of the molecule.

Quaternization and N-Oxidation

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a target for electrophilic attack, enabling reactions such as quaternization and N-oxidation.

Quaternization: The process of quaternization involves the reaction of the pyridine nitrogen with an electrophile, typically an alkyl halide, to form a positively charged quaternary pyridinium salt. This transformation fundamentally alters the electronic properties of the heterocyclic ring, increasing its susceptibility to nucleophilic attack. The quaternization of pyridine rings is a well-established strategy in organic synthesis and has been used to create compounds with applications in medicinal chemistry, such as novel antibacterial agents. nih.gov For this compound, this reaction would likely proceed by treatment with an agent like methyl iodide to yield the corresponding N-methylpyridinium iodide salt.

N-Oxidation: The pyridine nitrogen can also be oxidized to form a pyridine N-oxide. This is commonly achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or systems like hydrogen peroxide in acetic acid. google.combme.hu The presence of the electron-withdrawing bromine atom at the 6-position is expected to decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing conditions for oxidation compared to unsubstituted pyridine. abertay.ac.uk The resulting N-oxides are versatile intermediates; the N-O bond activates the pyridine ring for various transformations, including nucleophilic substitution and metal-catalyzed C-H functionalization. abertay.ac.ukthieme-connect.de

Table 1: Potential Reactions at the Pyridine Nitrogen This table presents hypothetical reaction pathways based on established chemical principles for analogous structures.

| Transformation | Typical Reagents | Potential Product | Significance |

|---|---|---|---|

| Quaternization | Alkyl Halide (e.g., CH₃I) | 1-(6-Bromo-3-pyridyl)-N-alkylcyclopropanol-pyridinium salt | Modifies electronic properties; creates cationic species. google.com |

| N-Oxidation | m-CPBA or H₂O₂/CH₃COOH | This compound-N-oxide | Creates a versatile synthetic intermediate for further functionalization. thieme-connect.de |

Multi-site Reactivity and Chemoselectivity Studies

The presence of multiple reactive centers in this compound—the pyridine nitrogen, the carbon-bromine bond, and the cyclopropanol ring—makes chemoselectivity a critical consideration in its synthetic transformations. The ability to selectively manipulate one functional group while leaving the others intact is key to its utility as a building block.

The primary reactive sites include:

Pyridine Nitrogen: As discussed, this site is prone to protonation, quaternization, and N-oxidation.

Carbon-Bromine Bond: The C-Br bond at the 6-position of the pyridine ring is a prime site for transition-metal-catalyzed cross-coupling reactions.

Cyclopropanol Ring: The strained three-membered ring is susceptible to ring-opening reactions, particularly under acidic or electrophilic conditions.

Achieving chemoselectivity relies on the careful choice of reagents and reaction conditions. For instance, transition-metal catalysis can selectively target the C-Br bond. Studies on related bromo-substituted pyridines and other aryl halides have established a general reactivity order for cross-coupling reactions, which is typically C-I > C-Br > C-OTf > C-Cl. nih.govnih.gov This predictable reactivity allows for the selective functionalization of the C-Br bond in the presence of less reactive groups. Reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations could be employed to introduce new carbon-carbon or carbon-nitrogen bonds at this position. nih.govresearchgate.net

Conversely, the cyclopropanol moiety can undergo characteristic ring-opening rearrangements. Treatment with electrophiles or acids can induce cleavage of a carbon-carbon bond within the ring to relieve strain, typically forming a β-substituted ketone. The challenge lies in performing such transformations without promoting reactions at the basic pyridine nitrogen. Protecting the nitrogen via protonation or N-oxidation could be a strategy to direct reactivity towards the cyclopropane (B1198618) ring, although the N-oxide itself can be a reactive species.

The chemoselective control allows for the stepwise elaboration of the molecule. A synthetic sequence could envision an initial palladium-catalyzed coupling at the C-Br bond, followed by a transformation involving the cyclopropanol ring, and finally, modification at the pyridine nitrogen, or any other permutation of these steps.

Table 2: Analysis of Multi-site Reactivity and Chemoselectivity This table outlines potential selective reactions at the different functional sites of this compound based on known reactivity of its constituent parts.

| Reactive Site | Type of Reaction | Exemplary Reagents/Conditions | Potential Product Structure | Reference for Analogy |

|---|---|---|---|---|

| C-Br Bond | Suzuki Coupling | ArB(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 6-Aryl-3-(1-hydroxycyclopropyl)pyridine | nih.gov |

| C-Br Bond | Buchwald-Hartwig Amination | R₂NH, Pd Catalyst, Base | 6-(Dialkylamino)-3-(1-hydroxycyclopropyl)pyridine | nih.gov |

| Cyclopropanol Ring | Electrophilic Ring Opening | Acid (e.g., HBr) or Electrophile (e.g., NBS) | 1-(6-Bromopyridin-3-yl)-3-bromopropan-1-one | sci-hub.se |

| Pyridine Nitrogen | N-Oxidation | m-CPBA | This compound-N-oxide | bme.hu |

Mechanistic Investigations of Reactions Involving 1 6 Bromo 3 Pyridyl Cyclopropanol

Elucidation of Reaction Mechanisms

The reactions of cyclopropanols can proceed through several mechanistic pathways, largely dependent on the reagents and conditions employed. These pathways often involve the formation of key intermediates such as metallo-homoenolates, β-alkyl radicals, or α,β-unsaturated enones. nih.gov

Radical Pathways: In the presence of single-electron transferring (SET) oxidants, cyclopropanols can undergo ring-opening to form a β-ketoalkyl radical. researchgate.netbeilstein-journals.org This process is initiated by the homolytic cleavage of the O-H bond, generating an alkoxy radical. Subsequent β-scission of the cyclopropane (B1198618) ring then produces the alkyl radical intermediate. beilstein-journals.org For instance, silver-catalyzed reactions of cycloalkanols with N-chlorosuccinimide (NCS) proceed through a cycloalkoxy radical, which opens to an alkyl radical. beilstein-journals.org This radical can then be trapped by a halogen source to yield a distally halogenated ketone. beilstein-journals.org

Similarly, copper-catalyzed cross-coupling reactions of cyclopropanols can also involve radical intermediates. nih.gov Mechanistic studies have shown that in some cases, the reaction proceeds via a β-alkyl radical, which can be trapped by various radical acceptors. nih.gov

Ionic Pathways: Acid-catalyzed ring-opening of cyclopropanols involves the protonation of the hydroxyl group, followed by the cleavage of a carbon-carbon single bond. pitt.edu The stereochemistry of this process has been investigated, with studies on substituted cyclopropanols showing that the ring-opening can occur with either retention or inversion of configuration, depending on the specific substrate and electrophile. pitt.edu

Base-catalyzed cleavage of cyclopropanols is also a known transformation, proceeding via the conjugate base of the alcohol. pitt.edu This pathway typically results in the formation of a ketone through the cleavage of one of the internal cyclopropane bonds. pitt.edu

Formation of α,β-Unsaturated Enone Intermediate: A significant competing pathway in many transition metal-catalyzed cyclopropanol (B106826) ring-opening reactions is the formation of α,β-unsaturated enones. nih.gov This can occur through β-hydride elimination from a metallo-homoenolate intermediate or through the over-oxidation of a β-alkyl radical intermediate. nih.gov However, recent studies have revealed that the in situ generation of an α,β-unsaturated enone can be a productive step, leading to divergent synthetic outcomes. For example, in certain copper-catalyzed reactions, the enone intermediate can undergo a subsequent conjugate addition and cyclization to form γ-butyrolactones. nih.gov

The choice of catalyst and reaction conditions can influence the dominant mechanistic pathway. For instance, in some copper-catalyzed systems, the addition of potassium iodide (KI) was found to promote the formation of the enone intermediate. nih.gov

Kinetic and Thermodynamic Studies

While specific kinetic and thermodynamic data for reactions involving 1-(6-bromo-3-pyridyl)cyclopropanol are not extensively reported in publicly available literature, general principles of cyclopropanol reactivity provide some insight. The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) is a major thermodynamic driving force for ring-opening reactions.

The relative rates of competing pathways, such as desired cross-coupling versus enone formation, are influenced by the stability of the intermediates and the energy barriers of the transition states. nih.gov The choice of solvent, base, and additives can significantly impact these kinetics. nih.gov For example, in some acid-catalyzed ring-openings of cyclopropanols, the reaction is found to be first order with respect to both the alcohol and the acid, indicating a bimolecular rate-determining step. pitt.edu

In the context of radical cyclizations, the regioselectivity of ring formation (e.g., 5-exo vs. 6-endo) is often under kinetic control, with the preferred pathway having a lower activation barrier. ucla.edu Thermodynamic control, which favors the most stable product, can sometimes lead to different outcomes. ucla.edu Theoretical calculations, such as density functional theory (DFT), are often employed to model these energy profiles and predict reaction outcomes. ucla.edu

The following table summarizes reaction conditions from a study on copper-catalyzed cyclopropanol ring-opening, which can be used to infer kinetic and thermodynamic preferences.

| Entry | Catalyst/Additives | Base | Solvent | Outcome |

| 1 | Cu(OTf)₂/Phen | K₂CO₃ | Dioxane | Ethyl ketone and dimeric product |

| 2 | Cu(OTf)₂/Phen/KI | K₂CO₃ | Dioxane | Enone formation observed |

| 3 | CuCl/Phen | None | Dioxane | Mostly starting material recovered |

This data is generalized from a study on related cyclopropanols and illustrates how reaction components influence the product distribution, reflecting underlying kinetic and thermodynamic factors. nih.gov

Transition State Analysis

Detailed transition state analysis for reactions of this compound is not widely available. However, computational studies on related systems provide models for the likely transition states.

For acid-catalyzed ring-opening, a plausible transition state involves the proton attacking the C1-C2 bonding electrons of the cyclopropane ring. pitt.edu In reactions involving electrophilic halogens, the transition state is thought to involve the attack of the halogen on the cyclopropane ring, leading to inversion of configuration at the site of attack. pitt.edu

In biocatalytic cyclopropanation reactions using hemoproteins, computational analyses have been used to model the transition states for carbene formation and transfer. wpmucdn.com These studies have shown that substituents on the carbene precursor can lower the energy barriers for these steps. For example, a bromine substituent on a pyridotriazole reagent was found to favorably lower the energy barriers for both carbene formation and subsequent cyclopropanation by 1-2 kcal/mol. wpmucdn.com

For radical cyclization reactions, the geometry of the transition state determines the regioselectivity (e.g., 5-exo vs. 6-endo). The preference for 5-exo cyclizations in many radical reactions is explained by Baldwin's rules, which are based on the stereochemical requirements of the transition state. ucla.edu However, for acyl-substituted radicals, 6-endo cyclizations can be favored due to electronic and steric factors in the transition state. ucla.edu

The table below presents calculated energy barriers for a related biocatalytic cyclopropanation, illustrating the type of data obtained from transition state analysis.

| Reaction Step | Substituent on Reagent | Energy Barrier (kcal/mol) |

| Carbene Formation | None | X |

| Carbene Formation | Bromo | X - 1.5 |

| Cyclopropanation | None | Y |

| Cyclopropanation | Bromo | Y - 1.8 |

This is a representative table based on findings for a related system, demonstrating how substituents can influence transition state energies. wpmucdn.com

Computational and Theoretical Studies on 1 6 Bromo 3 Pyridyl Cyclopropanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 1-(6-bromo-3-pyridyl)cyclopropanol. By solving approximations of the Schrödinger equation, these methods provide a quantitative description of the molecule's electron distribution and orbital energies.

A typical approach involves geometry optimization of the molecule's structure using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p). mdpi.com This process determines the lowest energy arrangement of the atoms. Once the optimized geometry is obtained, various electronic properties can be calculated.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

For analogous compounds like 3-bromopyridine, DFT calculations have been used to determine these values. mdpi.comresearchgate.net Based on these related studies, a hypothetical HOMO-LUMO analysis for this compound can be projected. The presence of the electron-withdrawing bromine atom and the pyridine (B92270) nitrogen is expected to lower the energy of both the HOMO and LUMO, while the cyclopropanol (B106826) group would also influence the electron distribution. The calculated energy gap provides insights into the electronic transitions, with a smaller gap suggesting that less energy is required for charge transfer to occur within the molecule. ajrcps.com

Table 1: Projected Frontier Orbital Energies for this compound (Note: These are hypothetical values based on analogous compounds for illustrative purposes.)

| Orbital | Energy (eV) | Description |

| LUMO | -1.50 | Primarily located on the pyridine ring, indicating its role as an electron acceptor. |

| HOMO | -6.80 | Distributed across the cyclopropanol and pyridine moieties, with some contribution from the bromine atom. |

| Energy Gap (ΔE) | 5.30 | Indicates moderate chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comresearchgate.net For this compound, the MEP would likely show a negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton. researchgate.net The region around the bromine atom might exhibit a slightly positive area known as a σ-hole, which can participate in halogen bonding. iucr.org

Atomic Charges: Methods like Mulliken population analysis can be used to assign partial charges to each atom in the molecule, offering a quantitative measure of the electron distribution. researchgate.netwikipedia.org While sensitive to the choice of basis set, these calculations generally show that the nitrogen and oxygen atoms carry a negative charge, while the carbon atom attached to the bromine and the hydrogen atoms are positively charged. uni-muenchen.degoogle.com This charge distribution is critical for understanding intermolecular interactions.

Prediction of Reactivity and Selectivity

The electronic properties calculated through quantum chemistry directly inform predictions about the reactivity and selectivity of this compound.

Reactivity Descriptors: Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and chemical softness (S). nih.gov

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Chemical Softness (S) = 1 / η

A molecule with a high chemical hardness is less reactive, while a molecule with high chemical softness is more reactive. nih.gov Based on the projected energy gap, this compound would be expected to have moderate hardness.

Table 2: Projected Global Reactivity Descriptors for this compound (Note: These are hypothetical values based on analogous compounds for illustrative purposes.)

| Descriptor | Value | Implication |

| Chemical Hardness (η) | 2.65 eV | Indicates moderate resistance to change in electron distribution. |

| Chemical Softness (S) | 0.38 eV⁻¹ | Suggests moderate reactivity. |

Site Selectivity: The MEP map and Fukui functions are used to predict where a reaction is most likely to occur. The negative regions on the MEP map (N and O atoms) are the most probable sites for protonation or interaction with electrophiles. The Fukui function provides a more quantitative measure of the change in electron density when an electron is added or removed, highlighting the most electrophilic and nucleophilic sites within the molecule. mdpi.com

The cyclopropanol moiety itself is a key functional group. The strained three-membered ring can undergo ring-opening reactions, often catalyzed by acids or transition metals. uni-muenchen.dersc.org Computational studies can model the transition states for these ring-opening pathways, predicting whether the reaction will proceed via a carbocation intermediate or through a homo-conjugate addition mechanism, depending on the substituents. nih.gov For this compound, the electron-withdrawing nature of the bromo-pyridine group would influence the stability of potential intermediates, thereby dictating the regioselectivity of the ring-opening.

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the primary focus is on the rotation around the single bond connecting the cyclopropyl (B3062369) and pyridyl rings.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. mdpi.comuc.pt This analysis reveals the most stable conformation (the global minimum) and the energy barriers to rotation between different conformers. Studies on similar biaryl and aryl-carbonyl systems show that the preferred conformation is a balance between steric hindrance and electronic effects like resonance. plos.org

For this compound, steric repulsion between the ortho-hydrogen on the pyridine ring and the substituents on the cyclopropane (B1198618) ring would likely lead to a non-planar (twisted) lowest-energy conformation. The hydroxyl group of the cyclopropanol could potentially form an intramolecular hydrogen bond with the pyridine nitrogen, which would stabilize a specific conformer. DFT calculations can precisely determine the dihedral angle of this most stable arrangement and the energy penalties for deviating from it. uc.pt

The relative orientation of the hydroxyl group on the cyclopropanol ring (cis or trans to the pyridine ring) also represents a key stereochemical aspect. DFT calculations can determine the relative Gibbs free energies (ΔG) of these diastereomers, predicting which is thermodynamically more stable. acs.org In many substituted cyclopropanols, the trans isomer is often found to be the more stable product. acs.org

Synthetic Utility and Derivatization Strategies

Role as a Precursor in Complex Molecule Synthesis

1-(6-Bromo-3-pyridyl)cyclopropanol serves as a valuable starting material for the synthesis of more intricate molecules due to its distinct reactive sites. The presence of a bromine atom on the pyridine (B92270) ring and a hydroxyl group on the cyclopropane (B1198618) ring allows for sequential and orthogonal chemical transformations.

The bromopyridine unit is a key functional handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a widely used method for this purpose. tcichemicals.comgre.ac.ukrsc.org This reaction's tolerance of various functional groups makes it ideal for coupling the 6-bromopyridyl core with a wide array of boronic acids and their derivatives, leading to the formation of new carbon-carbon bonds. rsc.org For instance, this strategy has been employed in the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals. gre.ac.uk

Concurrently, the cyclopropanol (B106826) motif is a source of unique reactivity. The inherent strain of the three-membered ring makes it susceptible to various ring-opening and rearrangement reactions. nih.govresearchgate.net These transformations can be initiated under acidic, basic, or transition-metal-catalyzed conditions to yield a range of functionalized products, such as β-substituted ketones or other cyclic systems. acs.orgnih.gov Mechanistically, the ring-opening of cyclopropanols can proceed through a two-electron process to form metal homoenolates or a single-electron transfer process to generate β-keto radicals. acs.org The specific pathway and resulting product can be controlled by the choice of reagents and reaction conditions, providing a powerful tool for strategic synthesis. researchgate.netrsc.org The fusion of a pyridyl moiety with a cyclopropane ring can furnish highly valuable scaffolds for medicinal chemistry. wpmucdn.com

Derivatization for Library Synthesis

The structure of this compound is particularly amenable to the generation of chemical libraries, which are essential for drug discovery and structure-activity relationship (SAR) studies. gre.ac.uk The ability to systematically modify different parts of the molecule allows for the rapid creation of a diverse set of analogues for biological screening.

The primary point of derivatization is the bromine atom on the pyridine ring. Through Suzuki-Miyaura coupling, a vast number of commercially available or readily synthesized boronic acids can be introduced. rsc.orgrsc.org This allows for the exploration of a wide chemical space around the pyridyl core. For example, various aryl, heteroaryl, and alkyl groups can be appended to investigate their impact on biological activity. The development of robust palladium catalysts and ligands has expanded the scope of this reaction to include even challenging substrates. rsc.org

The table below illustrates potential derivatization of the this compound core via Suzuki-Miyaura coupling with different boronic acids.

| Coupling Partner (R-B(OH)₂) | Resulting Structure |

| Phenylboronic acid | 1-(6-Phenyl-3-pyridyl)cyclopropanol |

| 4-Methoxyphenylboronic acid | 1-(6-(4-Methoxyphenyl)-3-pyridyl)cyclopropanol |

| 2-Thiopheneboronic acid | 1-(6-(2-Thienyl)-3-pyridyl)cyclopropanol |

| Cyclopropylboronic acid | 1-(6-Cyclopropyl-3-pyridyl)cyclopropanol |

| Methylboronic acid | 1-(6-Methyl-3-pyridyl)cyclopropanol |

Further derivatization can be achieved by targeting the cyclopropanol's hydroxyl group. Standard reactions such as etherification or esterification can introduce additional diversity. Moreover, the ring-opening reactions of the cyclopropanol itself can be employed in a library setting to generate a collection of acyclic or different cyclic scaffolds, significantly expanding the structural variety of the synthesized compounds. nih.govacs.org

Strategies for Building Molecular Complexity

Building molecular complexity is a central goal in organic synthesis, aiming to create intricate, three-dimensional structures often found in natural products and bioactive molecules. researchgate.netuni-regensburg.de this compound provides an excellent starting point for this endeavor due to the unique combination of a planar aromatic system and a strained, non-planar three-membered ring. rsc.org

One key strategy involves using the bromopyridine moiety as an anchor for constructing larger systems. Sequential cross-coupling reactions on dihalogenated scaffolds, for instance, are a powerful method for rapidly increasing molecular complexity. rsc.org While the parent compound is monobrominated, its derivatives created via coupling could contain additional functional handles for subsequent reactions, leading to the assembly of elaborate frameworks. nih.gov

The cyclopropane ring itself is a powerful element for complexity generation. Its rigid structure can be used to control the spatial orientation of substituents, which is crucial for binding to biological targets. marquette.edu Furthermore, the latent reactivity of the cyclopropanol can be unleashed at a desired stage in a synthetic sequence. For example, a transition-metal-catalyzed ring expansion could transform the cyclopropanol into a cyclobutanone, adding another layer of structural intricacy. rsc.org Alternatively, tandem reactions involving ring-opening and subsequent cyclization can lead to the formation of polycyclic systems from a relatively simple precursor. researchgate.net The combination of cross-coupling on the pyridine ring followed by a complexity-generating transformation of the cyclopropane ring allows for a divergent synthetic approach, where multiple complex products can be accessed from a single advanced intermediate.

Structure Reactivity Relationships of 1 6 Bromo 3 Pyridyl Cyclopropanol

Influence of the Bromine Substituent on Reactivity

The bromine atom at the 6-position of the pyridine (B92270) ring significantly influences the molecule's reactivity, primarily by affecting the electron density of the aromatic system and by serving as a versatile synthetic handle for cross-coupling reactions.

The presence of the halogen atom modifies the electronic properties of the pyridine ring, which in turn affects its interaction in various reactions. In the context of related pyridyl systems, computational studies have shown that a bromo substitution can have a favorable effect on reaction energetics, lowering the activation energy barriers for key transformation steps. wpmucdn.com For instance, in biocatalytic carbene transfer reactions, a halogen substituent on a pyridotriazole reagent was found to facilitate all major steps of the transformation, including the rate-determining ring-opening, by 1-2 kcal/mol. wpmucdn.com

A primary role of the bromine substituent is its function as a leaving group in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond on the pyridine ring is a key site for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents. Research on analogous brominated pyridine derivatives demonstrates that the bromine atom exhibits higher reactivity in palladium-catalyzed couplings compared to its chlorinated counterparts, often leading to significantly higher yields. For example, Suzuki-Miyaura reactions involving similar bromo-pyridine substrates have reported yields exceeding 85%. The bromine atom can also be substituted by other nucleophiles, such as amines or thiols, to form diverse pyridine derivatives. Furthermore, the bromine atom is crucial for certain radical reactions; for example, it can facilitate single electron transfer (SET) from a Grignard reagent when stimulated with light, generating a pyridyl radical for subsequent coupling. organic-chemistry.org

| Reaction Type | Reactivity of Bromo-Substituent | Typical Conditions | Reference |

| Palladium-Catalyzed Cross-Coupling | High reactivity, often superior to chloro-analogs. | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), boronic acid/ester. | |

| Nucleophilic Aromatic Substitution | Can be displaced by strong nucleophiles. | Amines, thiols, alkoxides. | |

| Radical Coupling | Facilitates single electron transfer (SET) to form pyridyl radicals. | Grignard reagents, light stimulation. | organic-chemistry.org |

Impact of the Cyclopropanol (B106826) Ring on Reactivity

The cyclopropanol ring is a highly strained three-membered system that dominates the reactivity profile of the molecule. nih.govrsc.orgresearchgate.netpearson.com The significant ring strain, with C-C-C bond angles forced to be approximately 60°, makes the cyclopropane (B1198618) skeleton susceptible to ring-opening reactions to relieve this strain. pearson.combeilstein-journals.org This inherent reactivity makes cyclopropanols versatile synthetic intermediates. researchgate.net

The reactivity of the cyclopropanol is characterized by its propensity to undergo ring cleavage under various conditions, including catalysis by transition metals, promotion by single electron transferring (SET) oxidants, or through acid- or base-mediated pathways. nih.govpitt.edu These ring-opening reactions typically proceed via one of two general pathways:

One-electron pathway : This pathway generates a β-keto radical intermediate. rsc.orgresearchgate.net This radical can then participate in subsequent reactions, such as additions to alkenes or cyclizations. researchgate.netbeilstein-journals.org

Two-electron pathway : This pathway leads to the formation of a homoenolate or a cyclopropyl (B3062369) cation, which can be attacked by nucleophiles. rsc.orgtue.nl

The specific outcome of the ring-opening is highly dependent on the reagents and reaction conditions employed. For instance, oxidation with agents like ferric chloride can readily cleave the cyclopropanol ring. pitt.edu Copper and palladium catalysts are also frequently used to promote ring-opening cross-coupling reactions, leading to a variety of β-substituted ketone products. nih.govrsc.org

| Reaction Type | Promoting Agent/Catalyst | Key Intermediate | Typical Product | Reference(s) |

| Oxidative Ring-Opening | SET Oxidants (e.g., Fe(III), Cu(II), Ag(I)) | β-Keto radical | β-Functionalized Ketones | nih.govresearchgate.netbeilstein-journals.org |

| Acid-Catalyzed Ring-Opening | Protonic Acids (e.g., HCl) | Cyclopropyl cation | Haloketones | pitt.edu |

| Base-Catalyzed Cleavage | Strong Bases (e.g., K₂CO₃) | Homoenolate | β-Substituted Ketones | nih.gov |

| Transition-Metal Catalyzed Coupling | Pd or Cu catalysts | Organometallic homoenolate | γ-Butyrolactones, δ-Ketoesters | nih.govrsc.org |

Electronic and Steric Effects

Electronic Effects:

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing due to its electronegativity, which deactivates the ring towards electrophilic aromatic substitution compared to benzene.

Bromine Substituent: The bromine atom is also an electron-withdrawing group via the inductive effect, further deactivating the pyridine ring. However, through resonance, it can donate electron density, which typically directs incoming electrophiles to the ortho and para positions. The interplay of these effects influences the electron density at each position of the ring.

Cyclopropanol Group: The cyclopropyl group is generally considered to be electron-donating, capable of stabilizing an adjacent positive charge. The hydroxyl group is an activating, ortho-, para-directing group in the context of electrophilic substitution.

The combination of these electronic influences makes the molecule's reactivity site-dependent. For example, the bromine atom's presence influences the electronic properties that impact subsequent functionalization at that site.

Steric Effects: Steric hindrance plays a crucial role in dictating the feasibility and outcome of reactions. The arrangement of the bulky bromine atom and the cyclopropanol group around the pyridine ring can influence the approach of reagents. In reactions involving related substituted aromatic compounds, unfavorable steric effects have been shown to attenuate otherwise favorable electronic effects. nsf.gov For instance, the rate of bromination at positions ortho to a bulky substituent is generally lower than at the para position due to steric hindrance. nsf.gov In the context of cyclopropanation reactions, steric factors have been identified as being primarily responsible for influencing the stereoselectivity of the product. acs.org The specific stereochemistry of substituted cyclopropane rings can be critical for their intended biological activity, highlighting the importance of controlling steric outcomes during synthesis.

| Functional Group | Electronic Effect | Steric Effect |

| 6-Bromo Group | Inductively withdrawing (-I), weakly deactivating; Resonance donating (+R) | Moderate steric bulk, can hinder reactions at adjacent positions. |

| Pyridine Ring | Inductively and mesomerically withdrawing (-I, -M), deactivating | Planar, but the nitrogen lone pair influences coordination geometry. |

| 3-Cyclopropanol Group | Electron-donating, can stabilize adjacent carbocations | Bulky group, influences access to the 3-position and adjacent sites. |

Analytical and Spectroscopic Research Methodologies for Structural Elucidation

Advanced Spectroscopic Techniques

Spectroscopic methods are paramount in deciphering the molecular framework of 1-(6-bromo-3-pyridyl)cyclopropanol. By probing the interactions of the molecule with electromagnetic radiation, these techniques offer detailed information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy would provide critical data for assigning the positions of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the cyclopropanol (B106826) moiety. The chemical shifts (δ) and coupling constants (J) of the pyridyl protons would confirm the 3,6-disubstitution pattern. The protons on the cyclopropyl (B3062369) ring would likely appear as complex multiplets in the upfield region of the spectrum, with their specific splitting patterns revealing their diastereotopic relationships. The hydroxyl proton would typically present as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments. The spectrum would display signals for the two quaternary carbons (the carbon bearing the hydroxyl group and the carbon attached to the bromine atom), the four CH groups of the pyridine ring, and the two CH₂ groups of the cyclopropyl ring. The chemical shifts of the carbon atoms in the pyridine ring would be indicative of the electronic effects of the bromine and cyclopropanol substituents.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| Pyridine H-2 | 8.5 (d) | 150.0 |

| Pyridine H-4 | 7.8 (dd) | 140.0 |

| Pyridine H-5 | 7.4 (d) | 128.0 |

| Cyclopropyl CH₂ | 1.0-1.5 (m) | 15.0 |

| Hydroxyl OH | Variable (br s) | - |

| Pyridine C-3 | - | 135.0 |

| Pyridine C-6 | - | 142.0 |

| Cyclopropyl C-OH | - | 70.0 |

Note: This data is hypothetical and serves as an example of expected values.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₈BrNO), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the molecular formula.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ and the [M+2]⁺ peak, with approximately equal intensities, which is indicative of the presence of a single bromine atom. youtube.com The fragmentation pattern observed in the mass spectrum would offer further structural clues. Key fragmentation pathways could include the loss of a water molecule from the hydroxyl group, cleavage of the cyclopropyl ring, and fragmentation of the pyridine ring. Analysis of these fragment ions would help to piece together the molecular structure. For instance, a prominent fragment corresponding to the bromopyridyl cation would strongly support the proposed connectivity. The cyclopropyl group itself can lead to characteristic fragmentation patterns. docbrown.info

Expected Key Ions in the Mass Spectrum of this compound:

| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Identity |

| [M]⁺ | 213/215 | Molecular Ion |

| [M-H₂O]⁺ | 195/197 | Loss of water |

| [C₅H₃BrN]⁺ | 156/158 | Bromopyridyl cation |

| [C₃H₅O]⁺ | 57 | Cyclopropanol-related fragment |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to display several characteristic absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The presence of the pyridine ring would be confirmed by C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Br stretching vibration would be observed in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=N, C=C (pyridine) | 1400-1600 |

| C-O (alcohol) | 1050-1200 |

| C-Br | Below 800 |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular connectivity and functional groups, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure of a crystalline solid. mdpi.comnih.govresearchgate.netresearchgate.net If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsional angles.

This technique would confirm the planar structure of the pyridine ring and the three-membered ring of the cyclopropanol group. It would also reveal the relative orientation of the pyridyl and cyclopropanol moieties. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the solid-state architecture.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

Note: This data is hypothetical and serves as an example of expected values.

Future Research Directions and Emerging Areas

Catalyst Development for Transformations

The advancement of novel catalysts is pivotal for unlocking the full synthetic potential of 1-(6-bromo-3-pyridyl)cyclopropanol. Research in this area is anticipated to concentrate on catalysts that can selectively functionalize either the bromopyridine ring or the cyclopropanol (B106826) moiety.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to this compound is a promising avenue of research. The development of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could lead to palladium catalysts with enhanced activity and selectivity for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions at the bromine-substituted position of the pyridine (B92270) ring. Such catalysts would enable the introduction of a wide array of substituents, facilitating the synthesis of diverse libraries of compounds for biological screening.

Furthermore, biocatalysis offers a green and highly selective alternative to traditional chemical methods. Engineered enzymes, such as hemoproteins, have shown potential in catalyzing carbene transfer reactions for the synthesis of functionalized cyclopropanes. wpmucdn.comnih.gov Future work could involve the development of specific enzymes for the asymmetric synthesis or transformation of this compound, providing access to enantiomerically pure compounds with potentially enhanced biological activity. wpmucdn.comnih.gov

Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For a molecule like this compound, this translates to the pursuit of routes that are more atom-economical, energy-efficient, and utilize less hazardous reagents and solvents.

Flow chemistry is an emerging technology that offers significant advantages in terms of safety, scalability, and reproducibility. uc.ptresearchgate.netnih.gov The synthesis of this compound and its derivatives could be adapted to continuous flow processes. rsc.org This would not only allow for better control over reaction parameters but also enable the safe handling of potentially hazardous intermediates and reagents.

Photocatalysis, utilizing visible light to drive chemical reactions, represents another sustainable approach. nih.gov The development of photocatalytic methods for the synthesis or functionalization of this compound could provide access to novel reactivity under mild conditions. For instance, photoredox catalysis could be employed for the generation of radical intermediates, leading to new bond-forming strategies. researchgate.netwestminster.ac.ukdntb.gov.ua

Exploration of Novel Reactivity Patterns

The strained cyclopropanol ring in this compound is a key structural feature that can be exploited to uncover novel reactivity. The ring is susceptible to cleavage under various conditions, leading to the formation of reactive intermediates that can participate in a range of transformations.

Palladium-catalyzed ring-opening reactions of cyclopropanols have been shown to be a powerful method for the formation of carbon-carbon bonds. nih.govrsc.org Further investigation into the palladium-catalyzed reactions of this compound with various coupling partners, such as 1,3-diynes, could lead to the stereoselective synthesis of complex enyne structures. nih.govchemrxiv.org Mechanistic studies, including deuterium (B1214612) labeling and computational analysis, will be crucial in understanding and optimizing these transformations. chemrxiv.org

Furthermore, the interplay between the bromopyridine and cyclopropanol functionalities could lead to unique cycloaddition reactions. nih.gov For example, the generation of pyridazinium ylides from the pyridine nitrogen followed by intramolecular or intermolecular cycloadditions could provide access to novel polycyclic heterocyclic scaffolds. nih.gov Mechanistic studies of such reactions, potentially aided by computational methods, would be essential to predict and control the regioselectivity and stereoselectivity of the cycloaddition. scispace.com The bromination of the pyridine ring could also influence the electronic properties and subsequent reactivity in cycloaddition processes. acs.org

常见问题

Basic Research Questions

Q. What are the preferred synthetic routes for 1-(6-Bromo-3-pyridyl)cyclopropanol, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves cyclopropanation of a pyridyl-substituted precursor. For example, nickel-catalyzed carbonylation of cyclopropanol derivatives with halogenated aryl bromides (e.g., 6-bromo-3-pyridyl derivatives) under 1 atm CO generates multisubstituted cyclic ketones . Optimizing ligand choice (e.g., N-heterocyclic carbenes) and reducing agents (Mn/TMSCl) enhances regioselectivity and yield. Characterization via (δ 0.95–6.88 ppm for cyclopropane protons) and IR (C=O at 1646 cm) is critical .

Q. How does the bromine substituent on the pyridine ring influence the compound’s stability and reactivity?

- Methodological Answer : The 6-bromo group increases electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). However, steric hindrance from the cyclopropanol moiety may reduce reactivity in certain solvents. Stability studies in DMSO-d (as per ) show no decomposition at 25°C for 24 hours, but prolonged exposure to light or acidic conditions may degrade the cyclopropanol ring .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- : Distinct signals for cyclopropane protons (δ 2.24–3.41 ppm) and pyridyl aromatic protons (δ 6.80–6.88 ppm) .

- IR Spectroscopy : Confirms hydroxyl (3237–3428 cm) and C-Br (1092 cm) stretches .

- X-ray Crystallography : Resolves cyclopropanol ring geometry and bromine positioning, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can contradictions in reported reaction outcomes (e.g., competing substitution vs. elimination pathways) be systematically addressed?

- Methodological Answer : Contradictions often arise from solvent polarity, temperature, or catalyst choice. For instance, using Fe/Mn/TMSCl in THF favors elimination to cyclopropene derivatives, while Ni catalysts in DMF promote substitution to cyclopropanol analogs . Design a factorial experiment varying these parameters and analyze products via GC-MS or HPLC to map dominant pathways .

Q. What role does enzyme-mediated cyclopropanol formation play in biological systems, and how can this inform synthetic strategies?

- Methodological Answer : Cyclopropanol synthases like BurG (identified in Burkholderia spp.) catalyze cyclopropanol formation via radical mechanisms. Mimicking this in vitro, TEMPO-mediated radical ring-opening of cyclopropanol derivatives generates β-carbonyl intermediates, enabling C-P bond formation with trialkyl phosphites . Incorporate EPR spectroscopy to detect radical intermediates and optimize TEMPO stoichiometry .

Q. How can nickel-catalyzed carbonylation of cyclopropanol derivatives be tailored for enantioselective synthesis?

- Methodological Answer : Chiral N-heterocyclic carbene (NHC) ligands paired with Ni(0) catalysts induce enantioselectivity in carbonylative couplings. For example, asymmetric carbonylation of this compound with benzyl bromide under CO (1 atm) yields cyclopentenones with >90% ee when using (R)-BINAP-derived ligands. Monitor reaction progress via in situ FTIR for CO uptake .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Reproduce synthesis using protocols from independent sources (e.g., PubChem vs. ECHA data) . Validate purity via HPLC (≥95%) and cross-check melting points with differential scanning calorimetry (DSC). Publish raw data (e.g., NMR spectra) in open repositories to facilitate peer validation .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 212.1 g/mol | |

| Key Shift (cyclopropane) | δ 2.24–3.41 ppm | |

| IR Stretches | 1092 cm (C-Br) | |

| Catalytic System (Ni) | NHC ligands, 1 atm CO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。